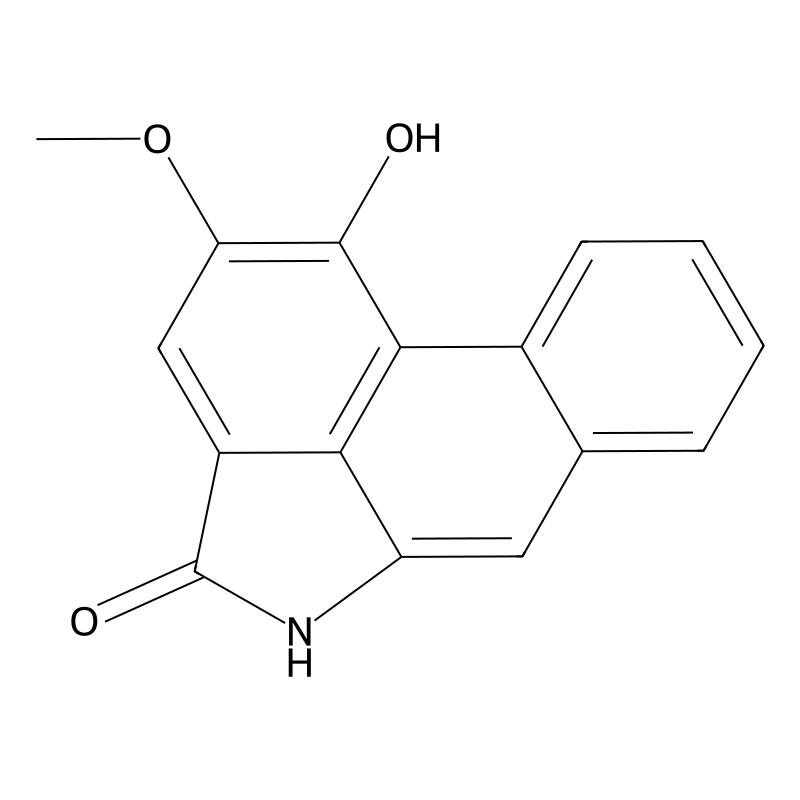

Piperolactam A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Studies have shown that Piperolactam A possesses anti-inflammatory properties. In vitro (performed in a test tube) and in vivo (performed in a living organism) studies suggest that it may suppress the production of inflammatory mediators like cytokines and nitric oxide, potentially offering therapeutic benefits for various inflammatory conditions. For example, a study published in the journal "Fitoterapia" found that Piperolactam A exhibited anti-inflammatory activity in lipopolysaccharide-induced acute lung injury in mice.

Anti-microbial Activity

Research suggests that Piperolactam A may have antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against several strains, including Staphylococcus aureus and Candida albicans. Further investigation is needed to determine its potential as a therapeutic agent for infectious diseases.

Neuroprotective Effects

Emerging research suggests that Piperolactam A may have neuroprotective properties. Studies have shown that it can protect neurons from damage caused by oxidative stress and glutamate excitotoxicity, which are implicated in various neurodegenerative diseases. However, further research is necessary to understand its potential therapeutic applications in this area [].

Other Potential Applications

Preliminary research suggests that Piperolactam A may possess additional properties, including:

- Anti-cancer activity: Studies have shown that Piperolactam A may exhibit anti-cancer effects by inhibiting the proliferation of cancer cells [].

- Antioxidant activity: Research suggests that Piperolactam A may have antioxidant properties, potentially offering protection against oxidative stress-related diseases.

Piperolactam A is a naturally occurring alkaloid first isolated from the roots of Piper longum (long pepper) in 1988. As a member of the aristolactam family, it shares structural similarities with aristolochic acid and its derivatives. Piperolactam A has garnered attention due to its diverse biological activities and potential therapeutic applications .

Studies suggest Piperolactam A exhibits promising leishmanicidal activity against various strains of Leishmania donovani, a parasite responsible for Leishmaniasis []. The exact mechanism of action remains under investigation, but it might involve disrupting the parasite's growth or survival pathways. Additionally, some research indicates potential anti-cancer properties of Piperolactam A, but further studies are needed to understand the underlying mechanism [].

- Cycloaddition Reactions: Piperolactam A can undergo cycloaddition reactions, which are essential for synthesizing related compounds. These reactions often involve interactions with electrophiles and nucleophiles, leading to the formation of complex structures .

- Dehydro-Diels–Alder Reactions: This reaction type has been utilized in the synthesis of aristolactam alkaloids, indicating that Piperolactam A can be a precursor or product in such transformations .

Piperolactam A exhibits a range of biological activities, including:

- Antileishmanial Activity: It has shown promising effects against Leishmania donovani, the causative agent of leishmaniasis, with studies indicating its efficacy against both wild-type and drug-resistant strains .

- Contraceptive Potential: Recent pharmacoinformatics studies suggest that Piperolactam A may serve as a non-steroidal contraceptive agent by modulating interleukin levels and interacting with hormonal receptors .

- Cytotoxic Effects: Some derivatives of Piperolactam A have demonstrated cytotoxicity against various cancer cell lines, indicating potential for anticancer applications .

Natural Biosynthesis

Piperolactam A is believed to be biosynthesized from aporphine precursors within plants of the Piperaceae family. This natural pathway highlights its ecological significance and potential for sustainable sourcing .

Chemical Synthesis

Several synthetic routes have been developed for Piperolactam A, including:

- Total Synthesis via C–H Bond Activation: Innovative methodologies involving C–H bond activation and subsequent cycloadditions have been explored to synthesize Piperolactam A and its derivatives efficiently from readily available starting materials .

- Column Chromatography: Isolation from plant extracts often involves techniques like column chromatography, followed by spectroscopic methods (NMR, IR) for characterization .

Piperolactam A's unique properties make it suitable for various applications:

- Pharmaceutical Development: Its antileishmanial and contraceptive properties position it as a candidate for drug development in treating leishmaniasis and providing non-hormonal contraceptive options.

- Research Tool: Its role in studying alkaloid interactions and biosynthetic pathways contributes to broader research in natural products chemistry.

Recent studies have focused on the molecular interactions of Piperolactam A with various biological targets:

- Hormonal Receptors: Docking studies suggest that Piperolactam A interacts with progesterone receptors, which may explain its contraceptive effects .

- Cytochrome P-450 Enzymes: Investigations into its metabolic pathways indicate potential interactions with cytochrome P-450 enzymes, affecting drug metabolism and efficacy .

Piperolactam A is part of a broader family of aristolactams. Here are some similar compounds along with their unique characteristics:

| Compound Name | Source Plant | Key Features |

|---|---|---|

| Aristolochic Acid | Aristolochia species | Known for nephrotoxicity; structurally related |

| Piperolactam C | Piper species | Similar structure but different biological activities |

| Sauristolactam | Saururus cernuus | Exhibits neuroprotective effects |

| Piperine | Piper nigrum (black pepper) | Known for enhancing bioavailability of other drugs |

Uniqueness of Piperolactam A

Piperolactam A stands out due to its specific antileishmanial activity and potential as a non-steroidal contraceptive agent, differentiating it from other aristolactams that may not exhibit these properties.